2-Amino-5-(pentafluorosulfanyl)phenol

Lipophilicity Drug Design Physicochemical Properties

2-Amino-5-(pentafluorosulfanyl)phenol (CAS 1159512-48-7) delivers the unique SF5 pharmacophore—a metabolically stable bioisostere of CF3/t-butyl with superior lipophilicity (logP 4.21 vs 1.79 for CF3 analog) and strong electron withdrawal (σp +0.55). This rare combination of high electronegativity with high lipophilicity enables CNS candidates with enhanced BBB penetration. Key applications: (i) precursor to SF5-nitriles & muconic acid esters via Pb(OAc)₄ oxidation at ambient temperature; (ii) meta-diamide insecticide synthesis; (iii) microbial degradation probe for environmental fate studies. Non-fluorinated or CF3-substituted aminophenols cannot replicate this electronic/steric profile.

Molecular Formula C6H6F5NOS
Molecular Weight 235.18 g/mol
CAS No. 1159512-48-7
Cat. No. B1512997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(pentafluorosulfanyl)phenol
CAS1159512-48-7
Synonyms2-amino-5-(pentafluorosulfanyl)phenol
Molecular FormulaC6H6F5NOS
Molecular Weight235.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(F)(F)(F)(F)F)O)N
InChIInChI=1S/C6H6F5NOS/c7-14(8,9,10,11)4-1-2-5(12)6(13)3-4/h1-3,13H,12H2
InChIKeyUKCDUGBHFWVMNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-(pentafluorosulfanyl)phenol (CAS 1159512-48-7) – Core Physicochemical & Structural Baseline


2-Amino-5-(pentafluorosulfanyl)phenol (CAS 1159512-48-7) is a fluorinated aromatic building block featuring a pentafluorosulfanyl (SF5) group meta to the hydroxyl moiety and ortho to the primary amine on a phenyl ring . It belongs to the class of aniline and substituted anilines and is characterized by a molecular formula of C6H6F5NOS (MW: 235.18 g/mol) [1]. Key physicochemical parameters include a predicted logP of 4.21 [2], a melting point of 142–143 °C (recrystallized from chloroform) , a predicted pKa of 8.35 , and a topological polar surface area (TPSA) of 71.55 Ų [3]. The SF5 group is recognized as a metabolically stable bioisostere of CF3 and t-butyl groups, offering distinct electronic and steric properties that differentiate it from non-fluorinated or CF3-substituted aminophenols [4].

2-Amino-5-(pentafluorosulfanyl)phenol Procurement Risk: Why In-Class Aminophenols and CF3 Analogs Are Not Interchangeable


Direct substitution of 2-amino-5-(pentafluorosulfanyl)phenol with non-fluorinated 2-aminophenol or even CF3-substituted analogs is not scientifically justified due to profound differences in electronic character, lipophilicity, steric profile, and metabolic stability conferred by the SF5 group. The SF5 group exhibits a Hammett substituent constant σp of +0.55, significantly more electron-withdrawing than CF3 (σp = +0.39) [1], and a Hansch hydrophobicity constant π of 1.51 versus 1.09 for CF3 [2]. This unique combination of high electronegativity and high lipophilicity—typically mutually exclusive properties—means that SF5-substituted aminophenols display markedly different reactivity patterns in oxidation and cross-coupling reactions, altered pharmacokinetic behavior, and distinct environmental degradation pathways compared to their CF3 or unsubstituted counterparts [3][4]. Substitution without rigorous comparative evaluation will likely result in divergent synthetic outcomes, failed biological activity, or unexpected metabolic and environmental profiles.

2-Amino-5-(pentafluorosulfanyl)phenol Quantitative Differentiation Evidence: Comparator-Based Analysis


LogP Comparison: 2-Amino-5-(pentafluorosulfanyl)phenol vs. CF3 Analog

The predicted logP of 2-amino-5-(pentafluorosulfanyl)phenol is 4.21 [1], while the predicted logP for the analogous 2-amino-5-(trifluoromethyl)phenol is approximately 1.79 [2]. The SF5 group confers a Hansch π constant of 1.51 compared to 1.09 for CF3 [3], resulting in a >2.4 log unit increase in lipophilicity. This enhanced lipophilicity can significantly impact membrane permeability and tissue distribution in biological systems.

Lipophilicity Drug Design Physicochemical Properties

Oxidative Dearomatization: Distinct Synthetic Utility of 2-Amino-5-(pentafluorosulfanyl)phenol

2-Amino-5-(pentafluorosulfanyl)phenol undergoes oxidation by lead tetraacetate at ambient temperature to yield SF5-substituted nitriles and esters of cis,cis-hexa-2,4-dienedioic (muconic) acid in good yields [1]. In contrast, 2-amino-4-(pentafluorosulfanyl)phenol and 4-(pentafluorosulfanyl)catechol produce different product distributions under identical conditions [2]. Non-fluorinated 2-aminophenol does not provide analogous SF5-containing aliphatic products, highlighting the unique synthetic utility of this specific substitution pattern.

Synthetic Chemistry Oxidation Building Blocks

Microbial Biotransformation: N-Acetylation and Catechol Formation in Pseudomonas spp.

In Pseudomonas spp. cultures grown on 5-(pentafluorosulfanyl) 2-aminophenol as the sole carbon source, GC–MS analysis identified N-acetylated derivative and 4-(pentafluorosulfanyl)catechol as primary metabolites [1]. This represents the first demonstration of microbial degradation of SF5-substituted aromatic compounds with concomitant fluoride ion release [2]. In comparison, the biodegradation pathways of CF3-substituted aminophenols or non-fluorinated aminophenols in Pseudomonas spp. differ substantially, often involving distinct catechol dioxygenase pathways without fluoride liberation [3].

Environmental Fate Biodegradation Metabolism

Electronic Substituent Effect: Hammett σp and Inductive σI Comparison

The SF5 group in 2-amino-5-(pentafluorosulfanyl)phenol exhibits a Hammett σp value of +0.55 and an inductive σI constant of +0.55, indicating strong electron-withdrawing character [1]. In contrast, the CF3 group has σp = +0.54 but σI = +0.39, reflecting lower inductive electron withdrawal [2]. A nitro group (σp = +0.78) is more strongly electron-withdrawing but lacks the lipophilic character of SF5. This unique combination of high inductive electron withdrawal (comparable to SO2CH3) and high lipophilicity (π = 1.51) is not achievable with CF3, NO2, or halogens [3].

Electronic Properties SAR Medicinal Chemistry

2-Amino-5-(pentafluorosulfanyl)phenol: High-Value Application Scenarios Based on Verified Differentiation


Synthesis of Aliphatic SF5-Containing Building Blocks via Oxidative Dearomatization

Utilize 2-amino-5-(pentafluorosulfanyl)phenol as a precursor for the generation of SF5-substituted nitriles and muconic acid esters via lead tetraacetate oxidation at ambient temperature [1]. This reaction provides access to aliphatic SF5 compounds that are otherwise difficult to prepare from aromatic SF5 precursors, enabling the construction of novel fluorinated scaffolds for medicinal chemistry and materials science [2].

Drug Discovery Lead Optimization: Bioisosteric Replacement of CF3 or t-Butyl Groups

Incorporate the SF5 moiety via this aminophenol building block as a metabolically stable bioisostere of CF3 or t-butyl groups in drug candidates [1]. The enhanced lipophilicity (logP 4.21 vs. 1.79 for CF3 analog) and strong inductive electron withdrawal (σI +0.55) can improve membrane permeability, target binding affinity, and metabolic stability [2]. Particularly valuable in CNS drug discovery where high lipophilicity and blood–brain barrier penetration are required [3].

Agrochemical Development: Novel Pesticides and Herbicides

Employ 2-amino-5-(pentafluorosulfanyl)phenol as a key intermediate in the synthesis of SF5-containing meta-diamide insecticides or other crop protection agents [1]. The SF5 group confers high thermal and chemical stability, favorable logP, and insecticidal selectivity comparable to or exceeding that of CF3 analogs [2]. The compound's unique biodegradation profile—N-acetylation and catechol formation in soil bacteria—also provides a basis for environmental fate assessment [3].

Environmental Fate and Metabolism Studies of Fluorinated Aromatics

Use 2-amino-5-(pentafluorosulfanyl)phenol as a model substrate to investigate the microbial degradation of SF5-substituted aromatic compounds in environmental matrices [1]. The identification of N-acetylated derivative and 4-(pentafluorosulfanyl)catechol as metabolites, along with fluoride ion release, provides critical data for assessing the environmental persistence and ecotoxicology of SF5-containing pharmaceuticals and agrochemicals [2].

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